Fl-DIBO

Bioorthogonal Chemistry Fluorescence Microscopy Live-Cell Imaging

Fl-DIBO (Fluorogenic Dibenzocyclooctyne) is a cyclooctyne derivative within the dibenzocyclooctyne (DIBO) class, modified with a cyclopropenone moiety. This unique structural feature enables it to function as a fluorogenic 'turn-on' probe in Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) and other catalyst-free click reactions.

Molecular Formula C19H12O3
Molecular Weight 288.3 g/mol
Cat. No. B12395328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFl-DIBO
Molecular FormulaC19H12O3
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(C3=O)C4=C(C=C(C=C4)OC)C#C2
InChIInChI=1S/C19H12O3/c1-21-13-5-7-15-11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-17(15)19(18)20/h5-10H,1-2H3
InChIKeyBZYUEUWYGRHCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fl-DIBO (Fluorogenic Dibenzocyclooctyne): A Bioorthogonal Click Chemistry Probe for Turn-On Fluorescence Detection


Fl-DIBO (Fluorogenic Dibenzocyclooctyne) is a cyclooctyne derivative within the dibenzocyclooctyne (DIBO) class, modified with a cyclopropenone moiety. This unique structural feature enables it to function as a fluorogenic 'turn-on' probe in Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) and other catalyst-free click reactions [1]. Unlike conventional alkyne probes, Fl-DIBO is inherently non-fluorescent but forms a highly emissive triazole or pyrazole product upon reaction with azide- or diazo-tagged molecules. This eliminates the need for a secondary fluorophore and the associated washing steps, which are a significant limitation of standard DIBO-fluorophore conjugates [2].

The Critical Flaw in Substituting Fl-DIBO with Non-Fluorogenic Cyclooctynes for Live-Cell Imaging


Substituting Fl-DIBO with a structurally similar cyclooctyne like DIBO, ADIBO (DBCO), or BCN is not functionally equivalent. The key differentiator is the 'turn-on' fluorogenic mechanism intrinsic to Fl-DIBO's cyclopropenone cage [1]. Non-fluorogenic probes require direct conjugation to a bulky fluorophore, which can impede cellular uptake, alter target binding affinity, and most critically, require extensive washing steps to remove unbound probe and reduce high background fluorescence. This background signal obscures specific labeling events, a problem that is fundamentally avoided with Fl-DIBO. Its reaction-dependent fluorescence activation ensures that a signal is only generated upon successful covalent bond formation with the target azide or diazo group, yielding a signal-to-background ratio unattainable by static fluorescent conjugates [2].

Quantitative Performance Benchmarks: Fl-DIBO Differentiation from DIBO, ADIBO, BCN, and BARAC Analogs


Fluorescence Turn-On Ratio vs. Non-Fluorogenic Probes: Background-Free Bioorthogonal Imaging

Fl-DIBO exhibits a 160-fold increase in fluorescence intensity upon cycloaddition with monosubstituted diazo reagents, compared to its initial non-fluorescent state [1]. This is in direct contrast to conventional DIBO-fluorophore conjugates (e.g., DIBO-Alexa Fluor 488), which are constitutively fluorescent and require washing to mitigate high background. The 'turn-on' nature of Fl-DIBO eliminates background from unreacted probe, a critical advantage for imaging in complex biological environments.

Bioorthogonal Chemistry Fluorescence Microscopy Live-Cell Imaging

Photophysical Property Comparison: Superior Quantum Yield and Stokes Shift vs. Parent DIBO

The cycloadduct formed between Fl-DIBO and 4-chlorosydnone displays a high quantum yield of >45% and a large Stokes shift of >100 nm [1]. In contrast, the parent DIBO molecule and its simple ketone/oxime modifications exhibit weaker, poorly defined fluorescence properties that are absent in the corresponding adducts [2]. This highlights the engineered photophysical superiority of the Fl-DIBO cyclopropenone system.

Photophysics Fluorescence Spectroscopy Probe Development

Analytical Sensitivity: Detection Limit for Azide vs. Alternative Methods

Fl-DIBO demonstrates a linear fluorescence response to sodium azide (NaN3) with a detection limit of 10 µM in aqueous medium [1]. This performance metric is directly tied to its inherent fluorogenicity. While other cyclooctyne probes like ADIBO (DBCO) or BCN are used for azide detection, their assays require a separate fluorescence detection event (e.g., via conjugated dye), which can introduce variability and higher background. The 10 µM detection limit provides a concrete, application-relevant benchmark for quantifying inorganic azide.

Analytical Chemistry Environmental Monitoring Fluorescent Probe

Selectivity Profile: Demonstrated Specificity for Azide Over Competing Anions

Fl-DIBO is highly selective for sodium azide (NaN3) over a panel of other common anions (e.g., Cl⁻, Br⁻, I⁻, NO3⁻, SO4²⁻) [1]. This selectivity is inherent to the bioorthogonal nature of the SPAAC reaction between the strained alkyne and the azide group. While other cyclooctynes share this reactivity profile, the selectivity data provides procurement-level confidence that Fl-DIBO's response in complex mixtures is driven by the desired azide-alkyne ligation and not by off-target interactions with other chemical species.

Selectivity Interference Testing Click Chemistry

Kinetic Comparison: Reaction Rate of Fl-DIBO with 4-Chlorosydnone vs. Azides and Other Dipoles

The second-order rate constant for the reaction of Fl-DIBO with 4-chlorosydnone is 4.7 × 10⁻³ M⁻¹ s⁻¹ [1]. This rate is reported as twice as fast as the reaction with ethyl diazoacetate, but approximately four times slower than the reaction with azides [1]. This places Fl-DIBO's reactivity with this specific sydnone in a moderate range compared to other cyclooctynes, which show a closer parity between sydnone and azide rates (e.g., DIBO: 0.063 vs 0.059 M⁻¹ s⁻¹; DIBAC: 0.30 vs 0.31 M⁻¹ s⁻¹; BCN: 0.57 vs 0.14 M⁻¹ s⁻¹) [1].

Kinetics Reaction Rate Bioorthogonal Chemistry

Fl-DIBO Optimized Use Cases: High-Value Research and Industrial Applications


No-Wash, Live-Cell Imaging of Diazo-Tagged Proteins

Fl-DIBO is the reagent of choice for labeling diazo-tagged proteins in live cells without requiring washing steps. Its inherent non-fluorescence prior to reaction and >160-fold fluorescence enhancement upon cycloaddition with monosubstituted diazo compounds [1] enable real-time, high-contrast imaging. This is in stark contrast to using a DIBO-Alexa Fluor 488 conjugate, which would necessitate washout to achieve a comparable signal-to-background ratio.

Specific Detection and Quantification of Inorganic Azide in Environmental or Biological Samples

Fl-DIBO provides a simple, metal-free assay for the sensitive (10 µM LOD) and selective detection of toxic sodium azide [2]. This method is simpler than traditional approaches that might require indirect detection of a fluorescent tag attached to a non-fluorogenic cyclooctyne like ADIBO or BCN. The integrated fluorogenic response reduces assay complexity and potential points of error.

High-Contrast Bioorthogonal Labeling in Complex Cellular Lysates

When coupled with 4-chlorosydnone reporters, Fl-DIBO enables the highly specific detection of modified proteins in complex cellular extracts under no-wash conditions [3]. This is made possible by the pyrazole cycloadduct's high quantum yield (>45%) and large Stokes shift (>100 nm), which minimize background interference and provide a robust, quantifiable signal in challenging biological matrices. Non-fluorogenic probes would be unusable in this context without extensive purification.

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